molecular formula C13H16ClNO3 B4947523 2-[(2-chlorobenzoyl)amino]hexanoic acid

2-[(2-chlorobenzoyl)amino]hexanoic acid

Cat. No.: B4947523
M. Wt: 269.72 g/mol
InChI Key: PSCFIRBVJZFFBE-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzoyl)amino]hexanoic acid is a synthetic organic compound featuring a hexanoic acid backbone substituted at the 2-position with a 2-chlorobenzoylamino group. This structure classifies it as an N-acylated amino acid derivative, a class of compounds frequently employed in medicinal chemistry and chemical biology research. The structural motif of a benzamido-modified hexanoic acid is found in the design of various biologically active molecules. For instance, similar compounds, such as those with dichloro or nitro substituents on the benzoyl ring, are documented in chemical databases like PubChem, highlighting this template's relevance in chemical synthesis . Furthermore, the unmodified scaffold, 6-aminohexanoic acid, is well-established as a hydrophobic and flexible building block, often utilized as a linker in the construction of bioactive compounds or peptides . The specific presence of the 2-chlorobenzoyl group in this compound suggests its potential utility as an intermediate or precursor in pharmaceutical research, particularly in the synthesis of more complex molecules targeting specific enzymes. This product is provided exclusively for laboratory research purposes. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-2-3-8-11(13(17)18)15-12(16)9-6-4-5-7-10(9)14/h4-7,11H,2-3,8H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCFIRBVJZFFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzoyl)amino]hexanoic acid typically involves the reaction of 2-chlorobenzoyl chloride with hexanoic acid in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of hexanoic acid and the carbonyl group of 2-chlorobenzoyl chloride. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly used in the purification process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzoyl)amino]hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-chlorobenzoyl)amino]hexanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzoyl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

  • Molecular Formula: C₁₁H₁₁NO₅
  • Molecular Weight : 237.21 g/mol
  • Key Features :
    • A benzoic acid derivative with an ethoxy-oxoacetamido substituent.
    • Exhibits planar geometry and forms hydrogen-bonded chains in its crystal structure, enhancing stability .
  • Comparison: Unlike the target compound, this analogue lacks a hexanoic acid chain, reducing flexibility and lipid solubility. The ethoxy-oxoacetamido group may confer different hydrogen-bonding capabilities compared to the chlorobenzoyl group.

4-Amino-2-chlorobenzoic Acid

  • Molecular Formula: C₇H₆ClNO₂
  • Molecular Weight : 171.57 g/mol
  • Key Features: A simpler chlorinated benzoic acid with an amino group at the para position. High melting point (210–215°C), indicative of strong intermolecular interactions .
  • Comparison: The absence of a hexanoic acid chain limits its solubility in nonpolar solvents compared to the target compound. The amino group may enhance reactivity in coupling reactions, whereas the target’s amide linkage provides metabolic stability.

2-[(2-Chloro-3-oxocyclohex-1-enyl)amino]benzoic Acid

  • Molecular Formula: C₁₃H₁₂ClNO₃
  • Molecular Weight : 265.45 g/mol
  • Key Features :
    • Contains a cyclohexenyl ring with a chloro-oxo substituent, enabling conjugation and π-stacking.
    • Registered under CAS 937604-82-5, with applications in organic synthesis .
  • Comparison: The cyclohexenyl group introduces rigidity, contrasting with the flexible hexanoic acid chain of the target compound. Both compounds share a chlorinated aromatic system, but the target’s linear chain may improve bioavailability.

(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid

  • Molecular Formula : C₁₃H₂₆BN₃O₃
  • Molecular Weight : ~282.81 g/mol (calculated)
  • Key Features: A boronate-containing hexanoic acid derivative designed as a potent arginase inhibitor. Demonstrated efficacy in reducing myocardial infarct size in preclinical models .
  • Comparison: The borono and piperidinyl groups enable unique enzyme interactions, unlike the target’s chlorobenzoyl group. Both compounds exploit the hexanoic acid backbone for metabolic stability but differ in target specificity.

Q & A

Q. What are the key methodologies for synthesizing 2-[(2-chlorobenzoyl)amino]hexanoic acid and validating its enantiomeric purity?

  • Methodological Answer : A robust approach involves using chiral auxiliaries or enantioselective intermediates. For example, Williams' diphenyloxazinone derivatives can serve as optically active glycine equivalents to establish stereochemistry early in the synthesis. Reductive amination of intermediate aldehydes with amines (e.g., piperidine derivatives) is critical for introducing substituents while maintaining enantiomeric excess (>98% ee). Enantiopurity is validated via chiral HPLC or polarimetry, complemented by 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} to confirm structural integrity .

Q. How is the molecular structure of this compound characterized, and what intermolecular interactions stabilize its crystal lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related hexanoic acid derivatives, SC-XRD reveals planar geometries stabilized by O–H⋯O and C–H⋯O hydrogen bonds, forming chains parallel to specific crystallographic directions (e.g., [111]). Hydrogen-bonding parameters (distance, angle) are quantified using software like SHELXTL. Additional characterization via FT-IR confirms functional groups (amide C=O stretch at ~1650 cm1^{-1}), while mass spectrometry (ESI-MS) verifies molecular weight .

Q. What analytical techniques are recommended for assessing the purity of this compound?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to detect melting point anomalies indicative of impurities.
  • Elemental Analysis : Combustion analysis (C, H, N) to confirm stoichiometry.
  • Spectroscopy : 1H NMR^{1}\text{H NMR} integration ratios to quantify proton environments and detect residual solvents .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reaction kinetics for esterification or acylation reactions involving this compound derivatives?

  • Methodological Answer : Kinetic studies on hexanoic acid derivatives reveal rate variations due to hydrogen-bonding effects. For example, pseudo-first-order rate constants (kk) for esterification with amino alcohols range from 0.60×1050.60 \times 10^{-5} to 9.3×105s19.3 \times 10^{-5} \, \text{s}^{-1}, influenced by the alcohol’s ability to activate the carboxylic acid via hydrogen bonding. Transition-state modeling (e.g., seven-membered cyclic intermediates) and computational tools (DFT calculations) help rationalize rate differences. Experimental validation includes:
  • Variable-Temperature Kinetics : Arrhenius plots to determine activation energies.
  • Catalyst Screening : Testing metal triflates (e.g., Cu(OTf)2_2) to enhance rates .

Q. What computational strategies are effective for predicting the binding interactions of this compound with target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) are used to predict binding modes. Key steps:
  • Protein Preparation : Remove water molecules, add hydrogens, and optimize protonation states (e.g., using PROPKA for pH 7.4).
  • Grid Generation : Focus on active sites (e.g., Asp 181/Asp 183 in enzymes).
  • Validation : Compare docking scores (ΔG) with experimental IC50_{50} values.
    Studies on analogous compounds show interactions with ADP-binding sites and indole-derived moieties, suggesting similar binding mechanisms for this compound .

Q. How do ionic strength and pH affect the interfacial behavior of this compound in aqueous systems?

  • Methodological Answer : Adsorption dynamics are studied using vibrational sum-frequency spectroscopy (VSFS) and surface tension measurements. Key findings for hexanoic acid:
  • Salt Effects : NaCl and Na2_2SO4_4 induce salting-out, increasing interfacial concentration by 20–30%.
  • pH Dependence : Protonation state (pKa ~4.8) dictates adsorption; deprotonated species (pH >5) form stable monolayers.
  • Kinetic Phases : Fast initial adsorption (t<10t < 10 min) followed by slow reorientation (Δt=24\Delta t = 2–4 h).
    These methods are applicable to study the title compound’s behavior in environmental or biological interfaces .

Tables for Key Data

Table 1: Comparison of Synthesis Approaches for Hexanoic Acid Derivatives

MethodKey StepsCatalysts/ReagentsEnantiomeric ExcessReference
Diphenyloxazinone routeChiral auxiliary + reductive aminationNaBH4_4, Pd/C>98% ee
Direct acylationBenzoyl chloride + aminohexanoic acidDIPEA, DCMRacemicN/A

Table 2: Hydrogen-Bonding Parameters in Crystal Structures

CompoundDonor-Acceptor PairDistance (Å)Angle (°)Stabilization RoleReference
2-(2-Ethoxy) derivativeO–H⋯O2.65168Chain formation along [111]
Boronohexanoic acidN–H⋯O2.89155Layer stacking

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